4-Ethyl-2-methyl-1H-pyrrole
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Overview
Description
4-Ethyl-2-methyl-1H-pyrrole is an organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using metal-catalyzed conversions of primary diols and amines. This process is catalyzed by a stable manganese complex, which ensures high selectivity and avoids the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound readily participates in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
4-Ethyl-2-methyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methyl-2-pyrrolecarboxylic acid ethyl ester: Similar in structure but contains an ester functional group.
2-Ethyl-4-methyl-1H-pyrrole: An isomer with different substitution patterns.
Pyrrole: The parent compound with no substituents.
Uniqueness: 4-Ethyl-2-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ethyl and methyl groups influence its electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-4-6(2)8-5-7/h4-5,8H,3H2,1-2H3 |
InChI Key |
HWXJSNSZAOSLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1)C |
Origin of Product |
United States |
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